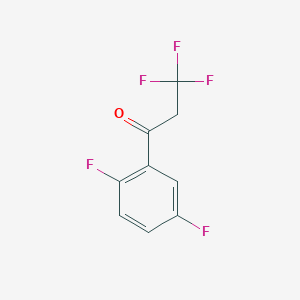

1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one

Overview

Description

This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.

Synthesis Analysis

This would involve a review of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, often supported by spectroscopic data such as NMR, IR, and mass spectrometry.Chemical Reactions Analysis

This would involve a review of the compound’s reactivity, including any known reactions it undergoes.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications

Novel Analgesic-Antiinflammatory Salicylates :

- Study Focus: This research investigated over 500 salicylates, including compounds related to 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one, focusing on their analgesic and anti-inflammatory properties.

- Findings: Among the compounds studied, diflunisal (25) was found to be the most effective in terms of efficacy and safety.

- Application: The study provides insights into the development of nonacetylating salicylic acids as potential analgesic and anti-inflammatory agents (Hannah et al., 1978).

Deoxyfluorination of Carboxylic Acids :

- Study Focus: This study explored the use of a bench-stable fluorination reagent, CpFluor, for the deoxyfluorination of carboxylic acids to produce various acyl fluorides.

- Findings: The research demonstrates the efficient transformation of different types of carboxylic acids into corresponding acyl fluorides under neutral conditions.

- Application: This method is significant for synthesizing acyl fluorides and amides, potentially applicable in pharmaceutical and material sciences (Wang et al., 2021).

Synthesis and Reactions of Trifluoroethyl Compounds :

- Study Focus: This research involved the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium triflate and its reactions with various compounds.

- Findings: The study discovered novel reaction pathways and products, such as 3,3,3-trifluoropropenylidene compounds and (Z)-(2-amino-2-fluorovinyl)triphenylphosphonium triflates.

- Application: These findings have implications for developing new synthetic routes in organic chemistry (Hanamoto et al., 2003).

Regiocontrolled Hydroarylation of Trifluoromethylated Alkynes :

- Study Focus: The study investigated the reactions between aryl(trifluoromethyl)-substituted alkynes and arenes in superacids.

- Findings: The reactions were highly regioselective, producing 1,1-diaryl-2-trifluoromethylethenes and 3,3,3-trifluoro-1,1-diarylpropan-1-ol.

- Application: This research is relevant for synthesizing complex organic molecules with trifluoromethyl groups, useful in pharmaceuticals and agrochemicals (Alkhafaji et al., 2013).

Frustrated Lewis Pair Reactions with Bis-Acetylenic Substrates :

- Study Focus: The study explored reactions involving tris(pentafluorophenyl)borane with various substrates.

- Findings: Results included the synthesis of different heterocyclic compounds and the study of reaction mechanisms.

- Application: These findings contribute to the understanding of Lewis acid-base reactions, significant in catalysis and organic synthesis (Liedtke et al., 2011).

Safety And Hazards

This would involve a review of the compound’s safety data, including any known hazards associated with its handling and use.

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.

Please note that this is a general outline and the specific details would depend on the available information on the compound. If you have a different compound or more specific questions, feel free to ask!

properties

IUPAC Name |

1-(2,5-difluorophenyl)-3,3,3-trifluoropropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c10-5-1-2-7(11)6(3-5)8(15)4-9(12,13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYRSWNVHYPHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylphenyl)amine](/img/structure/B1419914.png)

![(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1419917.png)

![[(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1419925.png)

![[2-(4-Methylphenyl)indolizin-3-yl]methanamine](/img/structure/B1419926.png)

acetate](/img/structure/B1419927.png)

![7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1419936.png)

![4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1419937.png)